2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
Overview
Description
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid is an organic compound with the empirical formula C9H8BrFO2S and a molecular weight of 279.13 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a sulfanylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with thioglycolic acid under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thioglycolic acid displaces the chloride ion, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid exerts its effects involves interactions with specific molecular targets. For instance, its sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine and fluorine atoms on the phenyl ring may also participate in halogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid can be compared with similar compounds such as:
- 2-{[(4-Bromo-2-chlorophenyl)methyl]sulfanyl}acetic acid
- 2-{[(4-Bromo-2-methylphenyl)methyl]sulfanyl}acetic acid
- 2-{[(4-Bromo-2-nitrophenyl)methyl]sulfanyl}acetic acid
These compounds share a similar core structure but differ in the substituents on the phenyl ring.
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDGKQXMGVZDDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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